WNT/β-Catenin Signaling Inhibition
OM-153 demonstrates a picomolar IC50 for inhibiting WNT/β-catenin signaling in a HEK293 cellular reporter assay, outperforming several well-known tankyrase inhibitors. Direct comparison from the same study shows OM-153's IC50 is 0.63 nM, which is 30-fold more potent than its parent compound OM-1700 (IC50 19 nM) and significantly more potent than many other tankyrase inhibitors tested [1].
| Evidence Dimension | Cellular WNT/β-catenin signaling inhibition |
|---|---|
| Target Compound Data | IC50 = 0.63 nM (HEK293 reporter assay) |
| Comparator Or Baseline | OM-1700 (parent compound): IC50 = 19 nM |
| Quantified Difference | OM-153 is 30-fold more potent than OM-1700 |
| Conditions | HEK293 cells, luciferase-based WNT/β-catenin signaling reporter assay [1] |
Why This Matters
This establishes OM-153 as one of the most potent tankyrase inhibitors for modulating the WNT pathway in cells, directly impacting assay sensitivity and required working concentrations in functional studies.
- [1] Annette S. et al. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. J Med Chem. 2021;64(24):17936-17949, Table 5. View Source
